molecular formula C4H9NO2S B13585879 (R)-3-Aminotetrahydrothiophene 1,1-dioxide

(R)-3-Aminotetrahydrothiophene 1,1-dioxide

Cat. No.: B13585879
M. Wt: 135.19 g/mol
InChI Key: OVKIDXBGVUQFFC-SCSAIBSYSA-N
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Description

(3R)-3-amino-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an amino group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-1lambda6-thiolane-1,1-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a thiolane derivative with an amine source under conditions that promote the formation of the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of (3R)-3-amino-1lambda6-thiolane-1,1-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiolane derivatives .

Scientific Research Applications

(3R)-3-amino-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and thiolane ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-amino-1lambda6-thiolane-1,1-dione include other thiolane derivatives and amino-substituted cyclic compounds. Examples include (3R,6S)-3-amino-6-methylpiperidine and 3-amino-chromane derivatives .

Uniqueness

What sets (3R)-3-amino-1lambda6-thiolane-1,1-dione apart is its specific stereochemistry and the presence of both an amino group and a thiolane ring. This unique combination of features makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective .

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(3R)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m1/s1

InChI Key

OVKIDXBGVUQFFC-SCSAIBSYSA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@@H]1N

Canonical SMILES

C1CS(=O)(=O)CC1N

Origin of Product

United States

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